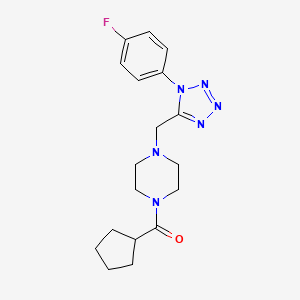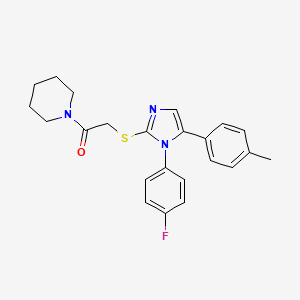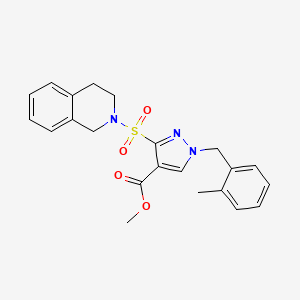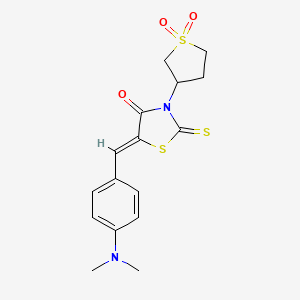
cyclopentyl(4-((1-(4-fluorophényl)-1H-tétrazol-5-yl)méthyl)pipérazin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is an intricate organic compound
Applications De Recherche Scientifique
Chemistry: : As a precursor or intermediate in synthesizing complex molecules, especially for pharmaceuticals.
Biology: : Studied for its interactions with various biological targets, offering insights into receptor-ligand dynamics.
Medicine: : Potential therapeutic agent due to its unique structural features, with ongoing research into its efficacy and safety profiles.
Industry: : Could be used in developing specialized polymers or as a catalyst in certain chemical processes.
Mécanisme D'action
Target of Action
The primary target of this compound is the cannabinoid receptor type 1 (CB1) . The CB1 receptor is a G protein-coupled receptor located in the central and peripheral nervous system. It plays a crucial role in the regulation of neurotransmitter release, thereby affecting various physiological processes such as pain sensation, mood, appetite, and memory .
Mode of Action
This compound acts as an inverse agonist at the CB1 receptor . It binds to the CB1 receptor more selectively than the cannabinoid receptor type 2, with a Ki value of 220 nM . As an inverse agonist, it induces a response opposite to that of an agonist, leading to a decrease in the activity of the CB1 receptor .
Biochemical Pathways
Upon binding to the CB1 receptor, this compound antagonizes the basal G protein coupling activity of the receptor, as indicated by a reduction in guanosine 5’-O-(3-thio)triphosphate binding . This leads to a decrease in the activity of the downstream signaling pathways regulated by the CB1 receptor .
Pharmacokinetics
As an inverse agonist of the cb1 receptor, it is expected to have properties similar to other compounds in its class .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the activity of the CB1 receptor and its downstream signaling pathways . This can lead to changes in various physiological processes regulated by the CB1 receptor, such as pain sensation, mood, appetite, and memory .
Action Environment
Factors such as temperature, ph, and the presence of other substances could potentially affect its action .
Analyse Biochimique
Biochemical Properties
This compound has been identified as a new cannabinoid CB1 receptor inverse agonist . It binds to the CB1 receptor more selectively than the cannabinoid receptor type 2, with a Ki value of 220 nM . This suggests that it may play a role in modulating the activity of these receptors, potentially influencing a variety of biochemical reactions.
Cellular Effects
In terms of cellular effects, cyclopentyl-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone has been shown to antagonize the basal G protein coupling activity of CB1, as indicated by a reduction in guanosine 5’-O-(3-thio)triphosphate binding . This suggests that it may influence cell function by modulating signal transduction pathways associated with these receptors.
Molecular Mechanism
The molecular mechanism of action of cyclopentyl-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone involves binding to the CB1 receptor and exerting an inverse agonist effect . This means that it binds to the receptor and induces a response opposite to that of a typical agonist. This can result in changes in gene expression and other downstream effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopentyl Integration: : This can begin with cyclopentanone reacting with hydroxylamine to form cyclopentanone oxime, followed by Beckmann rearrangement to yield cyclopentylamine.
Tetrazole Formation: : Starting from 4-fluorobenzyl chloride, treat with sodium azide in the presence of copper sulfate under reflux conditions to form 1-(4-fluorophenyl)-1H-tetrazole.
Piperazine Integration: : Piperazine reacts with 1-(4-fluorophenyl)-1H-tetrazole in a solvent like ethanol under elevated temperatures to yield the intermediate.
Final Assembly: : The intermediate reacts with cyclopentylamine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions to form the final product.
Industrial Production Methods
Scaling up involves optimizing each reaction step for yield and purity, employing techniques such as continuous flow synthesis to maintain a consistent reaction environment, and using industrial solvents and purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Can undergo oxidation reactions at the piperazine or cyclopentyl moiety using reagents like potassium permanganate.
Reduction: : Reduction can be achieved at the tetrazole ring using mild reducing agents like sodium borohydride.
Substitution: : Nucleophilic substitution at the fluorophenyl group is feasible using nucleophiles like amines.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Ethanol, dimethylformamide (DMF), dichloromethane (DCM).
Catalysts: : Copper sulfate for tetrazole formation, palladium on carbon for reduction reactions.
Major Products Formed
The major products can range from oxidized piperazine derivatives, reduced tetrazole products, and substituted fluorophenyl derivatives depending on the reaction and conditions applied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentyl(4-phenylpiperazin-1-yl)methanone
1-(4-fluorophenyl)piperazine
(4-(4-fluorophenyl)-1H-tetrazol-1-yl)methanone
Uniqueness
This compound's unique integration of cyclopentyl, tetrazole, and fluorophenyl groups distinguishes it from other molecules, potentially offering enhanced specificity and novel bioactivity profiles. Each moiety contributes distinct chemical properties, making it a compound of significant scientific interest.
Whether you're diving deep into the mechanics of chemical reactions or exploring its biological impacts, this compound stands out for its complexity and potential. What's next on your scientific curiosity list?
Propriétés
IUPAC Name |
cyclopentyl-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN6O/c19-15-5-7-16(8-6-15)25-17(20-21-22-25)13-23-9-11-24(12-10-23)18(26)14-3-1-2-4-14/h5-8,14H,1-4,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMIGDHEYWCHGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 4-((9-(4-methoxyphenyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2394910.png)
![N-(furan-2-ylmethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2394912.png)
![4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-benzyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide](/img/structure/B2394913.png)
![5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride](/img/structure/B2394915.png)
![4-(tert-butyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2394916.png)


![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2394920.png)

![2-[[1-(4-Methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic acid](/img/structure/B2394923.png)

![N-[(2-carbamoylphenyl)carbamothioyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2394927.png)

![N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea](/img/structure/B2394929.png)
